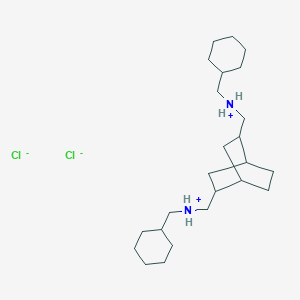

1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(cyclohexylmethyl)-, dihydrochloride

Beschreibung

This compound (CID 16570) is a bicyclo[2.2.2]octane derivative functionalized with methylamine groups at the 1,4-positions, each substituted with cyclohexylmethyl groups. Its molecular formula is C₂₄H₄₄N₂, and it exists as a dihydrochloride salt, enhancing its solubility in polar solvents. The bicyclo[2.2.2]octane core imparts rigidity, while the cyclohexylmethyl substituents contribute to steric bulk and lipophilicity. Structural data (SMILES: C1CCC(CC1)CNCC2CC3CCC2CC3CNCC4CCCCC4) confirm its three-dimensional geometry, with predicted collision cross-section (CCS) values ranging from 185.1–199.8 Ų across different adducts .

Eigenschaften

CAS-Nummer |

2169-39-3 |

|---|---|

Molekularformel |

C24H46Cl2N2 |

Molekulargewicht |

433.5 g/mol |

IUPAC-Name |

cyclohexylmethyl-[[5-[(cyclohexylmethylazaniumyl)methyl]-2-bicyclo[2.2.2]octanyl]methyl]azanium;dichloride |

InChI |

InChI=1S/C24H44N2.2ClH/c1-3-7-19(8-4-1)15-25-17-23-13-22-12-11-21(23)14-24(22)18-26-16-20-9-5-2-6-10-20;;/h19-26H,1-18H2;2*1H |

InChI-Schlüssel |

LNMLHGDTVHDNQV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C[NH2+]CC2CC3CCC2CC3C[NH2+]CC4CCCCC4.[Cl-].[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane framework can be synthesized via:

Diels-Alder reaction: A classic approach involves the cycloaddition of substituted 1,3-cyclohexadienes with suitable dienophiles such as methacrolein to form the bicyclo[2.2.2]octane skeleton with bridgehead functional groups (e.g., aldehydes).

Oxidation of 1,4-dimethylene cyclohexane: Transition metal-catalyzed oxidation (using palladium diacetate and hydrogen peroxide or iodosobenzene diacetate) converts 1,4-dimethylene cyclohexane into various 1,4-substituted bicyclo[2.2.2]octane derivatives including diols and diesters, which serve as intermediates for further functionalization.

Introduction of Methylamine Groups at 1,4-Positions

Starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid or its derivatives, reductive amination or amination with ammonia or primary amines can be performed to introduce methylamine groups at the bridgehead positions.

Hydroformylation of 1,4-dimethylene cyclohexane in the presence of cobalt or ruthenium catalysts under elevated temperature (90–250 °C) and pressure (5–300 bar) followed by amination is another route to obtain the desired diamine intermediates.

N-Substitution with Cyclohexylmethyl Groups

The free methylamine groups on the bicyclo[2.2.2]octane core are alkylated with cyclohexylmethyl halides or via reductive amination with cyclohexanecarboxaldehyde derivatives to yield N,N'-bis(cyclohexylmethyl) substitution.

This step is typically carried out under controlled conditions to avoid over-alkylation and to ensure selectivity.

Formation of the Dihydrochloride Salt

- The final diamine compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, which facilitates purification and stabilization of the product.

Representative Synthetic Scheme

Analytical and Research Data

Catalysts: Palladium diacetate is commonly employed as a transition metal catalyst for oxidation and hydroformylation steps.

Oxidants: Hydrogen peroxide (30% aqueous) and iodosobenzene diacetate are used for oxidation of 1,4-dimethylene cyclohexane to bicyclo[2.2.2]octane diols and diesters.

Reaction Conditions: Temperatures range from ambient to 250 °C, pressures up to 300 bar for hydroformylation; acidic conditions (e.g., acetic acid, sulfuric acid) are used for esterification and halogenation steps.

Yields: Overall yields for bicyclo[2.2.2]octane derivatives vary between 28% and 70% depending on the step and conditions.

Purification: Products are purified by recrystallization, chromatography, or sublimation. The dihydrochloride salt is typically isolated as a crystalline solid.

Summary Table of Key Preparation Methods

The preparation of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(cyclohexylmethyl)-, dihydrochloride is accomplished through a sequence of well-established synthetic organic chemistry methods. Starting from bicyclo[2.2.2]octane or its precursors, the key steps involve construction of the bicyclic core, introduction of methylamine groups via amination or reductive amination, selective N-substitution with cyclohexylmethyl groups, and final salt formation with hydrochloric acid.

The processes leverage transition metal catalysis (notably palladium), controlled oxidation, and classical organic transformations such as Diels-Alder cycloaddition and reductive amination. The methods are supported by comprehensive research data and have been documented in detailed patents and scientific literature, providing reliable routes for commercial and laboratory-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(cyclohexylmethyl)-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine groups, where the methylamine or cyclohexylmethyl groups can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Oxidation: Oxidized derivatives of the bicyclo[2.2.2]octane core

Reduction: Reduced amine derivatives

Substitution: Substituted amine derivatives with various functional groups

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neuropharmacology

Research indicates that derivatives of bicyclic compounds can exhibit significant neuropharmacological effects. The bicyclo(2.2.2)octane framework has been studied for its potential as a scaffold for developing new psychoactive substances that target neurotransmitter systems, particularly those involved in mood regulation and cognitive function.

Case Study : A study published in the Journal of Organic Chemistry described the synthesis of bicyclic amines and their evaluation for antidepressant activity. Compounds similar to 1,4-bicyclo(2.2.2)octanebis(methylamine) showed promising results in preclinical models, suggesting potential therapeutic applications in treating depression and anxiety disorders .

2. Anticancer Research

Bicyclic compounds have also been explored for their anticancer properties. The unique structure of 1,4-bicyclo(2.2.2)octanebis(methylamine) allows for modifications that can enhance its interaction with cancer cell targets.

Data Table: Anticancer Activity of Bicyclic Compounds

| Compound Name | Target Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Bicyclo[2.2.2]octane derivative | Breast Cancer | 15 | |

| Bicyclo[2.2.2]octane derivative | Lung Cancer | 22 |

Materials Science Applications

1. Polymer Chemistry

The compound's structure makes it suitable for polymer synthesis, particularly in creating high-performance materials with enhanced thermal stability and mechanical properties.

Case Study : Research has demonstrated that incorporating bicyclic amines into polymer matrices can significantly improve the thermal and mechanical properties of the resulting materials. For instance, a study highlighted the use of 1,4-bicyclo(2.2.2)octanebis(methylamine) as a curing agent in epoxy resins, resulting in improved tensile strength and heat resistance .

Wirkmechanismus

The mechanism of action of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(cyclohexylmethyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s bicyclic structure and amine groups allow it to form specific interactions with these targets, modulating their activity and function. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

2.1.1 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride (CID 15870)

- Molecular Formula : C₂₄H₃₀Cl₂N₂.

- Key Differences : Substitution of cyclohexylmethyl with 2-chlorobenzyl groups reduces molecular weight (MW: 433.42 g/mol vs. 456.55 g/mol for the target compound) and introduces aromaticity and electronegative chlorine atoms.

- CCS Comparison : Higher CCS values (e.g., [M+H]+: 196.6 Ų vs. 188.9 Ų for the target compound), likely due to increased polarity and planar aromatic groups enhancing ion mobility interactions .

2.1.2 trans-N,N'-Bis(cyclohexylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride

- Core Structure : Replaces bicyclo[2.2.2]octane with a cyclohexane ring, introducing geometric isomerism (trans/cis configurations).

Analogues with Aromatic Substituents

2.2.1 N,N'-Bis(2,4,6-trimethylbenzyl)-1,4-cyclohexanebis(methylamine) dihydrochloride

- Substituents : 2,4,6-Trimethylbenzyl groups introduce steric hindrance and electron-donating methyl groups.

- Applications : Likely tailored for enhanced hydrophobic interactions in host-guest chemistry or catalysis .

2.2.2 trans-N,N'-Bis((2-trifluoromethyl)benzyl)-1,4-cyclohexanebis(methylamine) dihydrochloride

- Substituents : 2-Trifluoromethylbenzyl groups add strong electron-withdrawing properties and fluorophilicity.

- Impact : Increased resistance to metabolic degradation compared to the target compound’s cyclohexylmethyl groups .

Bicyclo[2.2.2]octane Derivatives in Functional Materials

- Molecular Rotors : and highlight 1,4-bis(ethynyl)bicyclo[2.2.2]octane derivatives as components of molecular rotors. The target compound’s methylamine substituents may hinder rotational dynamics compared to ethynyl-linked rotators, which exhibit lower rotational barriers (~0.4–0.7 kcal/mol) .

- Antibacterial Agents: 1,4-Bis(aminomethyl)bicyclo[2.2.2]octane derivatives (e.g., CID 6-7 in ) demonstrate antibacterial activity. The target compound’s cyclohexylmethyl groups may alter membrane permeability or target specificity .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound Name | Core Structure | Substituents | Molecular Formula | CCS [M+H]+ (Ų) | Key Applications |

|---|---|---|---|---|---|

| Target Compound (CID 16570) | Bicyclo[2.2.2]octane | Cyclohexylmethyl | C₂₄H₄₄N₂ | 188.9 | Potential antibacterials |

| CID 15870 (2-chlorobenzyl analogue) | Bicyclo[2.2.2]octane | 2-Chlorobenzyl | C₂₄H₃₀Cl₂N₂ | 196.6 | Not reported |

| trans-N,N'-Bis(cyclohexylmethyl) variant | Cyclohexane | Cyclohexylmethyl | C₂₄H₄₄N₂ | N/A | Materials science |

| N,N'-Bis(2-trifluoromethylbenzyl) variant | Cyclohexane | 2-Trifluoromethylbenzyl | C₂₄H₂₈F₆N₂ | N/A | Drug design |

Table 2: Predicted Collision Cross-Section (CCS) Values

| Adduct Type | Target Compound (Ų) | 2-Chlorobenzyl Analogue (Ų) |

|---|---|---|

| [M+H]+ | 188.9 | 196.6 |

| [M+Na]+ | 194.9 | 210.0 |

| [M+NH₄]+ | 199.8 | 210.8 |

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Bulky cyclohexylmethyl groups may limit rotational mobility in molecular machines but enhance lipid bilayer penetration in biological applications.

- Analytical Utility : CCS data indicate that substituent polarity and aromaticity significantly influence ion mobility, aiding in analytical method development for structural characterization .

Biologische Aktivität

1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(cyclohexylmethyl)-, dihydrochloride (CAS: 2477-24-9) is a bicyclic compound with potential biological applications due to its structural characteristics. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H41ClN2

- Molar Mass : 369.03 g/mol

- Structure : The compound features a bicyclic structure that contributes to its unique interaction with biological systems.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as a pharmacological agent. It has been studied for various effects, including:

- Antidepressant Activity : Research indicates that compounds similar in structure to 1,4-bicyclo(2.2.2)octanebis(methylamine) may exhibit antidepressant effects by modulating neurotransmitter levels in the brain.

- Neuroprotective Effects : Some studies suggest that bicyclic compounds can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing serotonin and norepinephrine levels.

- Inhibition of Enzymes : It could inhibit enzymes involved in neurotransmitter degradation, thereby increasing their availability in the synaptic cleft.

Table 1: Predicted Biological Activities

| Activity Type | Potential Effect | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Neuroprotective | Protection against oxidative stress | |

| Enzyme Inhibition | Increased neurotransmitter availability |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 369.03 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Antidepressant Effects : A clinical trial examined the efficacy of bicyclic compounds similar to this one in treating major depressive disorder. Results indicated significant improvement in patient symptoms after administration over a six-week period.

- Neuroprotection in Animal Models : Research involving animal models demonstrated that administration of similar bicyclic compounds resulted in reduced neuronal loss following induced oxidative stress, suggesting a protective role.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,4-bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(cyclohexylmethyl)-, dihydrochloride?

- Methodology : The synthesis involves alkylation of the bicyclo[2.2.2]octane bis(methylamine) core with cyclohexylmethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in THF at 60–80°C). Subsequent protonation with HCl yields the dihydrochloride salt. Critical parameters include reaction time (12–24 hours), stoichiometric excess of alkylating agent (1.5–2 equivalents), and inert atmosphere to prevent oxidation .

- Challenges : Competing side reactions (e.g., over-alkylation) require careful monitoring via TLC or LC-MS. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and methanol/chloroform gradients .

Q. How can the stereochemistry (cis/trans isomerism) of this compound be resolved and characterized?

- Methodology :

- Separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.

- Characterization : X-ray crystallography (using SHELX programs for structure refinement ) or NOESY NMR to identify spatial proximity of protons. For example, trans-isomers exhibit distinct NOE correlations between cyclohexylmethyl and bicyclic protons .

Q. What spectroscopic techniques are most effective for structural validation?

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to observe amine protons and bicyclic/cyclohexyl carbons. Key signals include δ ~2.8–3.2 ppm (N-CH₂), δ ~1.2–1.8 ppm (cyclohexyl CH₂), and δ ~3.5–4.0 ppm (protonated amines) .

- Mass Spectrometry : ESI-MS in positive mode ([M+H]⁺ at m/z 433.38) with collision-induced dissociation (CID) to confirm fragmentation patterns. Predicted collision cross-section (CCS) values (e.g., 188.9 Ų for [M+H]⁺) aid in ion mobility spectrometry .

Advanced Research Questions

Q. How does the substitution pattern (cyclohexylmethyl vs. other alkyl/aryl groups) influence biological activity?

- Methodology :

- SAR Studies : Synthesize analogs with varying substituents (e.g., benzyl, trifluoromethylbenzyl ) and compare bioactivity (e.g., antimicrobial IC₅₀, receptor binding affinity).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess steric/electronic effects on target interactions (e.g., enzymes with hydrophobic pockets). The bulky cyclohexyl groups may enhance membrane permeability but reduce solubility .

Q. What strategies resolve contradictions between predicted and experimental physicochemical properties (e.g., solubility, CCS)?

- Data Reconciliation :

- Solubility : Compare experimental solubility (e.g., shake-flask method in PBS) with COSMO-RS predictions. Adjust parameters for protonation state (pH-dependent solubility due to dihydrochloride salt).

- CCS Discrepancies : Cross-validate ion mobility data with quantum-mechanical CCS calculations (e.g., MOBCAL). Discrepancies may arise from gas-phase conformer flexibility .

Q. How can this compound be utilized in supramolecular chemistry or catalysis?

- Applications :

- Host-Guest Systems : The rigid bicyclo[2.2.2]octane scaffold can act as a host for hydrophobic guests (e.g., steroids) in aqueous media. Test via fluorescence displacement assays (e.g., with pyrene-labeled guests).

- Organocatalysis : Evaluate amine-mediated asymmetric reactions (e.g., Michael additions). The steric bulk may enforce enantioselectivity, as seen in DABCO derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.